molecular formula C15H19N3O3 B8256772 Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate CAS No. 2709672-58-0

Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Cat. No.: B8256772
CAS No.: 2709672-58-0
M. Wt: 289.33 g/mol
InChI Key: QEXPVGIGOZJEOO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

MDMB-INACA is primarily used in scientific research for the synthesis of various synthetic cannabinoids. These cannabinoids are studied for their pharmacological properties, including their interactions with cannabinoid receptors in the brain. Research applications include:

    Chemistry: Synthesis of novel synthetic cannabinoids for structure-activity relationship (SAR) studies.

    Biology: Investigation of the biological effects of synthetic cannabinoids on cellular and molecular levels.

    Medicine: Potential therapeutic applications of synthetic cannabinoids in pain management and neuroprotection.

    Industry: Development of analytical standards for forensic and toxicological analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MDMB-INACA involves the reaction of 1H-indazole-3-carboxylic acid with 3,3-dimethylbutanoic acid methyl ester in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of MDMB-INACA follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: MDMB-INACA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

As a synthetic cannabinoid precursor, MDMB-INACA itself is expected to have low potency or be inactive. its derivatives, such as MDMB-4en-PINACA, act as potent agonists of the cannabinoid receptors (CB1 and CB2) in the brain. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain, mood, and appetite. The binding of synthetic cannabinoids to these receptors can lead to psychoactive effects .

Comparison with Similar Compounds

MDMB-INACA is structurally similar to other synthetic cannabinoid precursors such as:

Uniqueness: MDMB-INACA is unique due to its specific indazole-based structure, which allows for the synthesis of a wide range of synthetic cannabinoids. Its derivatives are known for their high potency and strong binding affinity to cannabinoid receptors, making them valuable in pharmacological research .

Properties

IUPAC Name

methyl (2S)-2-(1H-indazole-3-carbonylamino)-3,3-dimethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXPVGIGOZJEOO-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=NNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2709672-58-0
Record name MDMB-INACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2R368RE68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 2
Reactant of Route 2
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 3
Reactant of Route 3
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 4
Reactant of Route 4
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 5
Reactant of Route 5
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
Reactant of Route 6
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.